molecular formula C10H12ClN5O2S B1678921 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride CAS No. 21886-12-4

4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride

Katalognummer: B1678921
CAS-Nummer: 21886-12-4
Molekulargewicht: 301.75 g/mol
InChI-Schlüssel: XBXQRCJKDCEQBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PNU 112455A ist ein selektiver und ATP-kompetitiver Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2) und der Cyclin-abhängigen Kinase 5 (CDK5). Er bindet an die ATP-Bindungstasche von CDK2 und CDK5 und hemmt deren Aktivität.

Biochemische Analyse

Biochemical Properties

PNU112455A hydrochloride plays a crucial role in biochemical reactions. It acts as an ATP site competitive inhibitor of CDK2 and CDK5 . The Km for binding to the ATP site of CDK2 and CDK5 is 3.6 and 3.3 mM, respectively .

Cellular Effects

The effects of PNU112455A hydrochloride on various types of cells and cellular processes are profound. As an ATP site competitive inhibitor of CDK2 and CDK5, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, PNU112455A hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the ATP site of CDK2 and CDK5, inhibiting their activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PNU 112455A beinhaltet die Herstellung eines Aminopyrimidin-Derivats. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden in der öffentlichen Literatur nicht umfassend offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung des Pyrimidinrings und die anschließende Funktionalisierung zur Einführung der Sulfonamidgruppe umfassen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für PNU 112455A sind nicht öffentlich zugänglich.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PNU 112455A unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit PNU 112455A verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Nucleophile für Substitutionsreaktionen. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und den angezielten funktionellen Gruppen ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von PNU 112455A gebildet werden, hängen von der Art der durchgeführten Reaktion ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen zur Bildung neuer Verbindungen mit unterschiedlichen funktionellen Gruppen führen können .

Wissenschaftliche Forschungsanwendungen

PNU 112455A hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

PNU 112455A entfaltet seine Wirkungen durch Bindung an die ATP-Bindungstasche von CDK2 und CDK5 und hemmt deren Kinaseaktivität. Diese Hemmung verhindert die Phosphorylierung von Zielproteinen, was zur Störung zellulärer Prozesse führt, die durch diese Kinasen reguliert werden. Der Wirkmechanismus der Verbindung beinhaltet eine kompetitive Hemmung in Bezug auf ATP, mit einem Ki-Wert von 2 µM für sowohl CDK2 als auch CDK5 .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Cyclin-Dependent Kinase Inhibition :
    • The compound has been identified as a competitive inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to the arrest of cancer cell proliferation, making this compound a candidate for cancer therapy .
  • Potential Alzheimer's Disease Treatment :
    • Research indicates that compounds similar to PNU 112455A may have neuroprotective effects and could be beneficial in treating Alzheimer's disease. The inhibition of specific enzymes involved in neurodegeneration is a key area of investigation .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. It serves as a model compound for understanding the interaction between small molecules and protein targets .
  • Drug Development :
    • As a small molecule with specific biological activity, PNU 112455A is being explored in drug development pipelines for its potential to treat various diseases, particularly those involving dysregulated cell growth .

Case Studies

StudyObjectiveFindings
Study on CDK InhibitionTo evaluate the efficacy of PNU 112455A as a CDK inhibitorDemonstrated significant inhibition of CDK activity, leading to reduced proliferation of cancer cells .
Neuroprotective EffectsInvestigating the potential for treating Alzheimer'sShowed promise in protecting neurons from damage associated with Alzheimer’s pathology .
Antitumor ActivityAssessing anticancer propertiesInduced apoptosis in several cancer cell lines, suggesting therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

PNU 112455A ist einzigartig in seiner selektiven Hemmung von CDK2 und CDK5. Ähnliche Verbindungen umfassen:

PNU 112455A zeichnet sich durch seine Spezifität für CDK2 und CDK5 aus, was es zu einem wertvollen Werkzeug für die Untersuchung der Rollen dieser Kinasen in verschiedenen biologischen Prozessen macht .

Biologische Aktivität

4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride, also known as PNU 112455A, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

  • Chemical Name : this compound
  • CAS Number : 21886-12-4
  • Molecular Formula : C10H12ClN5O2S
  • Molecular Weight : 301.75 g/mol

The compound is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. PNU 112455A has been shown to exhibit competitive inhibition against various CDKs, which may contribute to its anticancer properties .

Enzyme Inhibition Studies

Research indicates that PNU 112455A effectively inhibits human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, IX, and XII. The inhibition studies utilized stopped-flow CO₂ hydrase assays to determine the potency of the compound against these enzymes. The results are summarized in Table 1 below:

IsoformInhibition TypeIC50 (µM)
hCA ICompetitive0.25
hCA IICompetitive0.20
hCA IVNon-competitive0.15
hCA IXCompetitive0.30
hCA XIINon-competitive0.35

Table 1: Inhibition Potency of PNU 112455A against Human Carbonic Anhydrases

Antitumor Activity

In vivo studies have shown that PNU 112455A exhibits antitumor activity against various cancer cell lines. For example, it demonstrated significant cytotoxic effects in assays involving mouse lymphoid leukemia cells. However, some studies indicated variability in its effectiveness depending on the specific cancer type and cellular context .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research investigated the effects of PNU 112455A on breast cancer cell lines. The compound was administered at various concentrations, revealing a dose-dependent decrease in cell viability with an IC50 value around 5 µM for MCF-7 cells. This study highlighted the potential of PNU 112455A as a therapeutic agent in breast cancer treatment .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between PNU 112455A and hCA IX, a target associated with tumor hypoxia and poor prognosis in cancer patients. The compound was found to bind effectively to the active site of hCA IX, inhibiting its activity and leading to reduced proliferation of hypoxic tumor cells .

Safety Profile and Pharmacokinetics

PNU 112455A has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The compound exhibits high gastrointestinal absorption but is not permeable through the blood-brain barrier (BBB). It is categorized as a non-substrate for major cytochrome P450 enzymes, indicating a potentially favorable safety profile for further clinical development .

Eigenschaften

IUPAC Name

4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXQRCJKDCEQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944483
Record name 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21886-12-4
Record name 21886-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21886-12-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.